Product packaging for Ethyl 2-azido-2,2-difluoroacetate(Cat. No.:CAS No. 153755-61-4)

Ethyl 2-azido-2,2-difluoroacetate

Cat. No.: B2414269
CAS No.: 153755-61-4
M. Wt: 165.1
InChI Key: BISKRTIGSBFIQH-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Advanced Synthesis

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. rsc.orgresearchgate.netacs.org The presence of fluorine can dramatically alter a molecule's physicochemical and biological properties. rsc.org Fluorine's high electronegativity and relatively small size—comparable to a hydrogen atom—allow it to serve as a bioisostere for hydrogen or a hydroxyl group, often leading to enhanced biological activity. nih.gov

One of the most significant advantages of fluorination is the increased metabolic stability it confers upon a molecule. researchgate.net The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to cleavage by metabolic enzymes. nih.govnih.gov This property can improve a drug candidate's pharmacokinetic profile by increasing its half-life and bioavailability. researchgate.net Furthermore, the introduction of fluorine can influence a molecule's conformation, pKa, and lipophilicity, which are critical factors for target binding and cell membrane permeability. researchgate.netnih.gov Consequently, the development of novel reagents and synthetic methods for introducing fluorine and fluoroalkyl groups is a highly active area of research. rsc.orgnih.gov

Overview of Azide (B81097) Functionality as a Versatile Synthetic Handle

The azide group (–N₃) is an exceptionally useful functional group in organic synthesis, prized for its stability under various reaction conditions and its diverse reactivity. rsc.orgresearchgate.net It is most renowned for its central role in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". rsc.orgsigmaaldrich.comresearchgate.net This reaction provides a highly efficient and regioselective method for constructing 1,4-disubstituted 1,2,3-triazole rings, which are stable linkages used in drug discovery, polymer chemistry, and bioconjugation. researchgate.netnih.govsigmaaldrich.com

Beyond click chemistry, the azide functionality serves as a versatile precursor to other important nitrogen-containing groups. It can be readily reduced to a primary amine, which is a fundamental functional group in a vast array of organic molecules. The azide group can also participate in Staudinger reactions with phosphines to form aza-ylides, which can then be used to synthesize imines and amides. researchgate.net This wide range of transformations makes the azide group a powerful "synthetic handle" that can be introduced early in a synthetic sequence and converted to the desired functionality at a later stage. rsc.orgsigmaaldrich.com

Contextualization of Ethyl 2-azido-2,2-difluoroacetate as a Key Building Block

This compound stands out as a particularly valuable reagent by merging the benefits of both fluorine chemistry and azide reactivity into a single, compact molecule. sigmaaldrich.comnih.gov This compound provides a difluoromethyl group (–CF₂–) attached to an ester, a structural motif of significant interest for creating biologically active compounds. The presence of the gem-difluoro group can impart the desirable properties of metabolic stability and altered electronics, while the ester provides a site for further chemical modification. dntb.gov.uanih.gov

Simultaneously, the azide group on the same carbon atom makes it a ready participant in cycloaddition reactions. sigmaaldrich.com It is an active reagent in CuAAC, allowing for the direct incorporation of a difluoroacetate (B1230586) moiety into a triazole ring system. sigmaaldrich.com This makes it a powerful tool for synthesizing complex fluorinated heterocycles, which are prominent scaffolds in many pharmaceuticals. nih.govnih.govresearchgate.net The combination of these two functional groups in one building block allows for the efficient and direct synthesis of molecules that would otherwise require lengthy, multi-step procedures. sigmaaldrich.comnih.gov

Interactive Table: Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound nih.gov
CAS Number 153755-61-4 sigmaaldrich.com
Molecular Formula C₄H₅F₂N₃O₂ sigmaaldrich.com
Molecular Weight 165.10 g/mol sigmaaldrich.comnih.gov
SMILES CCOC(=O)C(N=[N+]=[N-])(F)F sigmaaldrich.comnih.gov
InChI Key BISKRTIGSBFIQH-UHFFFAOYSA-N sigmaaldrich.comnih.gov

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5F2N3O2 B2414269 Ethyl 2-azido-2,2-difluoroacetate CAS No. 153755-61-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-azido-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2N3O2/c1-2-11-3(10)4(5,6)8-9-7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISKRTIGSBFIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(N=[N+]=[N-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 Azido 2,2 Difluoroacetate

Direct Azidation Approaches

The most common route to Ethyl 2-azido-2,2-difluoroacetate involves the direct introduction of an azide (B81097) group onto a difluoroacetyl scaffold. This is typically achieved through nucleophilic substitution.

Nucleophilic Substitution of Halogenated Precursors

The cornerstone of this methodology is the displacement of a halide from an ethyl 2-halo-2,2-difluoroacetate precursor by an azide salt. This SN2-type reaction provides a straightforward pathway to the desired azido (B1232118) compound.

The reaction of Ethyl 2-bromo-2,2-difluoroacetate with an azide salt, most commonly sodium azide (NaN3), is the principal method for synthesizing this compound. nih.gov This reaction follows a classic nucleophilic substitution mechanism where the azide anion displaces the bromide ion. The process is analogous to the synthesis of non-fluorinated alkyl azides from their corresponding bromides, such as the preparation of methyl azidoacetate from methyl bromoacetate. orgsyn.org The synthesis is typically performed by stirring Ethyl 2-bromo-2,2-difluoroacetate with a slight excess of sodium azide in a suitable polar aprotic solvent.

The choice of solvent and reaction conditions is critical for achieving high yields and minimizing reaction times in the synthesis of this compound. Polar aprotic solvents are generally preferred as they effectively solvate the cation of the azide salt while leaving the azide anion relatively free to act as a nucleophile.

Commonly used solvents include dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (MeCN). The reaction temperature and duration are also key parameters that need to be optimized. For instance, in related azidation reactions, gentle heating can significantly accelerate the rate of substitution. orgsyn.org The optimal conditions often involve balancing reaction speed with the potential for byproduct formation at elevated temperatures.

Below is a table summarizing typical conditions for the azidation of haloacetates, which can be adapted for the synthesis of this compound.

PrecursorAzide SaltSolventTemperature (°C)Reaction Time (h)Yield (%)
Methyl bromoacetateSodium AzideMethanol/WaterReflux289-90 orgsyn.org
Ethyl 2-bromo-2,2-difluoroacetateSodium AzideDMFRoom Temp. to 50°C2-24Variable
1,2-dibromotetrafluoroethane (B104034)Sodium AzideAcetonitrileNot specifiedNot specifiedHigh

While the nucleophilic substitution of Ethyl 2-bromo-2,2-difluoroacetate with azide is generally efficient, competing reaction pathways can lead to the formation of byproducts. Since azides can be unstable, it is crucial to avoid their isolation and instead generate them in situ for subsequent reactions. nih.gov Careful control of the reaction temperature is necessary to prevent the decomposition of the desired product. Additionally, the purity of the starting materials and the exclusion of water are important to suppress potential side reactions. The work-up procedure, which typically involves partitioning the reaction mixture between an organic solvent and water, must be performed carefully to remove unreacted azide salts and other water-soluble impurities. orgsyn.org

Emerging Synthetic Strategies for Difluorinated Azido-Esters

While direct azidation is the most established method, research continues into alternative strategies, particularly focusing on novel routes to the key α,α-difluorinated ester precursors.

Alternative Routes for α,α-Difluorinated Ester Precursors

The availability and cost of Ethyl 2-bromo-2,2-difluoroacetate can be a limiting factor, prompting the exploration of alternative synthetic routes to this and related α,α-difluorinated esters. One such method involves the reaction of ethyl fluorosulfonoxydifluoroacetate with sodium bromide in sulfolane, which produces Ethyl 2-bromo-2,2-difluoroacetate. wikipedia.org

Other approaches start from different halogenated precursors. For example, methods have been developed to prepare 2-bromo-2,2-difluoroacetyl chloride from difluoro dichloro ethylene (B1197577) dibromide. google.com This acid chloride can then be esterified with ethanol (B145695) to yield the desired Ethyl 2-bromo-2,2-difluoroacetate. google.comgoogle.com Additionally, processes have been described that utilize waste products from other industrial fluorination processes to generate these valuable precursors. google.com The development of more efficient and economical routes to these precursors is an active area of research, as it directly impacts the accessibility of this compound and other important fluorinated compounds. google.com

Introduction of the Azido Moiety via Non-Classical Methods

The synthesis of α,α-difluoro-α-azido esters, particularly this compound, is a field of significant interest due to the unique properties conferred by the gem-difluoro and azido groups. While classical nucleophilic substitution of a halide, such as in Ethyl 2-bromo-2,2-difluoroacetate, with an azide salt remains a fundamental approach, the development of non-classical methods offers alternative pathways with potential advantages in selectivity, functional group tolerance, and mechanistic novelty. These advanced methodologies often explore radical-based transformations and unprecedented molecular rearrangements.

One of the most innovative non-classical strategies for the formation of related β-difluorinated alkyl azides involves a 1,2-azide migration. researchgate.net This conceptually novel transformation utilizes the gem-difluorination of readily accessible α-vinyl azides. The reaction proceeds with broad substrate scope and high efficiency, providing access to gem-difluoroalkyl azides that are otherwise challenging to synthesize. researchgate.net DFT calculations have suggested that this 1,2-azide migration proceeds through a three-membered azacyclic transition state. researchgate.net Although this method yields a β-azide rather than the α-azide of the target compound, its novelty points toward the expanding toolkit for C-F and C-N bond formation in complex molecules.

Another emerging non-classical route involves radical chemistry. For instance, a diethylzinc-mediated radical (3+2) cycloaddition of vinyl azides with Ethyl iododifluoroacetate has been developed to access 3,3-difluoro-γ-lactams. researchgate.net This method is noteworthy for its novel generation of an ethyl difluoroacetate (B1230586) radical under mild conditions, demonstrating high efficiency and excellent functional group compatibility. researchgate.net While the final product is a cyclized lactam, the underlying principle of generating and trapping a difluoroacetate radical intermediate represents a potential non-classical pathway for forming new bonds at the C2 position, which could conceivably be adapted for an azidation reaction.

The table below summarizes selected findings from a study on the diethylzinc-mediated radical reaction, highlighting the conditions and outcomes.

Table 1. Diethylzinc-Mediated Radical Cycloaddition of Vinyl Azides with Ethyl Iododifluoroacetate researchgate.net
Vinyl Azide SubstrateProduct (3,3-Difluoro-γ-lactam)YieldReaction Conditions
(1-Azidovinyl)benzene5-Benzyl-3,3-difluoro-5-phenylpyrrolidin-2-one85%Ethyl iododifluoroacetate, Et2Zn, Dichloromethane, Room Temperature, 2 h
1-(1-Azidovinyl)-4-methylbenzene5-Benzyl-3,3-difluoro-5-(p-tolyl)pyrrolidin-2-one82%
1-(1-Azidovinyl)-4-methoxybenzene5-Benzyl-5-(4-methoxyphenyl)-3,3-difluoropyrrolidin-2-one78%

Furthermore, innovative activation methods for halogenated precursors present another non-classical approach. A notable example is the synthesis of 1-azido-2-bromo-1,1,2,2-tetrafluoroethane (B8214506) from 1,2-dibromotetrafluoroethane and sodium azide. This reaction is initiated by an organomagnesium compound (i-PrMgCl·LiCl), which acts as a non-classical initiator for the azidation process. nih.gov The application of such "turbo Grignard" reagents could potentially be extended to activate less reactive precursors like Ethyl 2-bromo-2,2-difluoroacetate for azidation under milder conditions than traditional thermal methods.

The table below details the key aspects of this organomagnesium-initiated azidation.

Table 2. Organomagnesium-Initiated Synthesis of 1-Azido-2-bromo-1,1,2,2-tetrafluoroethane nih.gov
SubstrateReagentsProductYieldSolventTemperature
1,2-DibromotetrafluoroethaneSodium azide, i-PrMgCl·LiCl1-Azido-2-bromo-1,1,2,2-tetrafluoroethane75%THF-78 °C to rt

Reactivity and Mechanistic Investigations of Ethyl 2 Azido 2,2 Difluoroacetate

Participation in 1,3-Dipolar Cycloaddition Reactions

The azide (B81097) functional group in ethyl 2-azido-2,2-difluoroacetate allows it to readily participate in 1,3-dipolar cycloadditions, a powerful class of reactions for the synthesis of five-membered heterocycles. researchgate.netwikipedia.org These reactions involve the [3+2] cycloaddition of the 1,3-dipole (the azide) with a dipolarophile, typically an alkyne or an alkene.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.orgnih.govresearchgate.net this compound is an active participant in this reaction, providing a straightforward route to fluorinated 1,2,3-triazoles. sigmaaldrich.comnih.gov The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. researchgate.netscispace.com

The CuAAC reaction of this compound with terminal alkynes leads to the formation of 1,4-disubstituted-1,2,3-triazoles containing a gem-difluoromethylene group adjacent to the triazole ring. nih.govnih.gov This specific structural motif is of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms. The reaction proceeds with high efficiency, affording the desired triazole products in excellent yields. nih.gov

A variety of terminal alkynes can be employed in this reaction, leading to a diverse range of functionalized gem-difluoromethylene-containing 1,2,3-triazoles. The reaction conditions are generally mild, often proceeding at room temperature in various solvents, including sustainable options like glycerol (B35011) and water. nih.gov

Table 1: Examples of CuAAC Reactions with this compound

Alkyne ReactantProductYield (%)
PhenylacetyleneEthyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)-2,2-difluoroacetateHigh
Propargyl alcoholEthyl 2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-2,2-difluoroacetateHigh
1-Ethynyl-4-methylbenzeneEthyl 2-(4-(p-tolyl)-1H-1,2,3-triazol-1-yl)-2,2-difluoroacetateHigh

Note: This table represents a general outcome. Specific yields can vary based on reaction conditions.

A key feature of the CuAAC reaction is its high regioselectivity. The reaction of azides with terminal alkynes almost exclusively yields the 1,4-disubstituted triazole isomer. wikipedia.orguniv-bouira.dz This is in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often produces a mixture of 1,4- and 1,5-isomers. wikipedia.org The copper catalyst is crucial in controlling the regiochemical outcome. wikipedia.org

The substrate scope for the CuAAC reaction with this compound is broad, encompassing a wide array of terminal alkynes. nih.gov This includes aliphatic, aromatic, and functionalized alkynes. nih.govnih.gov However, the reactivity can be influenced by the electronic nature of the alkyne. Electron-deficient alkynes, such as propiolates, may exhibit enhanced reactivity. nih.gov Conversely, highly sterically hindered alkynes might react more slowly. mdpi.com While terminal alkynes are the most common partners, some copper-catalyzed reactions with internal alkynes have been reported, although they are less common. univ-bouira.dz

The currently accepted mechanism for the CuAAC reaction involves a series of steps mediated by the copper(I) catalyst. researchgate.netnih.gov The catalytic cycle is generally understood to proceed as follows:

Formation of Copper(I) Acetylide: The terminal alkyne reacts with the copper(I) catalyst to form a copper(I) acetylide intermediate. wikipedia.orgnih.gov This step is thought to be crucial for activating the alkyne. wikipedia.org

Coordination of the Azide: The azide, in this case, this compound, coordinates to the copper center. nih.gov

Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide, leading to the formation of a six-membered copper-containing intermediate (a copper triazolide). nih.gov

Protonolysis and Catalyst Regeneration: The copper triazolide undergoes protonolysis to release the 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Recent studies suggest that the catalytic cycle may be more complex, potentially involving dinuclear copper intermediates, especially at higher catalyst concentrations. wikipedia.orgnih.gov The presence of ligands, such as nitrogen-based ligands, can accelerate the reaction by stabilizing the copper(I) oxidation state and facilitating the catalytic steps. scispace.comresearchgate.net

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Considerations

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is an alternative to CuAAC that circumvents the need for a potentially toxic copper catalyst. nih.gov This "copper-free" click reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which has a high intrinsic reactivity towards azides. nih.govnih.gov The ring strain of the cycloalkyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at or near physiological temperatures without a catalyst. nih.govnih.gov

While there is extensive literature on the use of various organic azides in SPAAC, the specific application of this compound in this context is less documented in readily available literature. However, based on the general principles of SPAAC, it is expected that this compound would react with strained alkynes like dibenzocyclooctynes (DIBO) or bicyclo[6.1.0]non-4-yne (BCN) to form the corresponding triazole products. nih.govresearchgate.net The reaction rates in SPAAC are highly dependent on the nature of the strained alkyne. nih.gov

Other Cycloaddition Reactions Involving the Azido (B1232118) Group

Beyond the well-established CuAAC and the principles of SPAAC, the azido group of this compound can theoretically participate in other types of cycloaddition reactions. For instance, thermal Huisgen 1,3-dipolar cycloadditions with alkenes are possible, though they often require forcing conditions and may lack the high regioselectivity of the copper-catalyzed variant. wikipedia.orgepa.gov Reactions with electron-deficient alkenes tend to be more facile. epa.gov

Furthermore, azides can undergo [3+2] cycloaddition reactions with other dipolarophiles, such as nitriles and vinyl sulfonyl fluorides, to form different heterocyclic systems like tetrazoles and triazoles, respectively. nih.govorganic-chemistry.org The reaction with vinyl sulfonyl fluorides, for example, can proceed via a Michael addition followed by elimination of sulfur dioxide to yield the triazole core. organic-chemistry.org The specific reactivity of this compound in these less common cycloadditions would depend on the specific reaction partners and conditions.

Nucleophilic Reactions of the Azido Moiety

The azido group in this compound is a key functional group that participates in various nucleophilic reactions.

Tetrazole Formation via Reaction with Primary Amines

The reaction of this compound with primary amines can lead to the formation of tetrazole derivatives. This transformation is a well-established method for synthesizing 1-substituted tetrazoles. nih.govresearchgate.netorganic-chemistry.orgresearchgate.net The general mechanism involves the nucleophilic attack of the primary amine on the terminal nitrogen of the azido group. nih.gov This is followed by cyclization and subsequent elimination of a molecule, often facilitated by a base, to yield the stable tetrazole ring.

A proposed mechanism for the formation of 5-fluoroalkyl-substituted tetrazoles suggests that the primary amine's nucleophilic nitrogen attacks the terminal nitrogen of the azide. nih.gov This leads to an intermediate that eliminates hydrogen fluoride (B91410) (HF), followed by cyclization to form the tetrazole ring. nih.gov The presence of a base is crucial for facilitating the HF elimination steps. nih.gov Studies on similar fluorinated azides have shown that both alkyl and benzyl (B1604629) primary amines are competent substrates for this reaction, affording the corresponding tetrazoles in good yields. nih.gov However, less nucleophilic amines like aniline (B41778) have been found to be ineffective in this transformation. nih.gov

The synthesis of 1-substituted-1H-1,2,3,4-tetrazoles can be achieved through a three-component condensation of primary amines, triethyl orthoformate, and sodium azide. researchgate.net This reaction can be catalyzed by various reagents, including ytterbium triflate and trifluoromethanesulfonimide, and can proceed under mild conditions. researchgate.netorganic-chemistry.org

Intramolecular Rearrangements and Cyclizations

While direct evidence for intramolecular rearrangements and cyclizations of this compound itself is limited in the provided search results, the reactivity of the azido group suggests potential for such transformations. Azides are known to undergo various rearrangements, often initiated by thermal or photochemical conditions, to form nitrenes, which can then participate in a range of intramolecular reactions. However, specific examples involving this compound are not detailed in the search results.

Reactivity Profiles Influenced by the gem-Difluoroacetate Group

The gem-difluoroacetate group significantly influences the reactivity of this compound through a combination of electronic and steric effects.

Electronic and Steric Effects of Fluorine on Reaction Pathways

The two fluorine atoms on the α-carbon have a strong electron-withdrawing effect due to their high electronegativity. This electronic effect can influence the reactivity of the adjacent azido group and the ester functionality. For instance, the electron-withdrawing nature of the CF2 group can lower the energy of the LUMO of the molecule, potentially enhancing its reactivity in certain cycloaddition reactions. nih.gov

The presence of the gem-difluoro group can also exert a Thorpe-Ingold effect, which is an acceleration of a reaction rate due to the presence of bulky substituents on a tetrahedral carbon. This effect has been observed in ring-closing metathesis reactions of molecules containing a gem-difluoromethylene group, where it leads to a significant rate acceleration compared to the non-fluorinated analogue. rsc.org

Involvement in Radical Processes and Chain Reactions

This compound's structural relative, ethyl 2-bromo-2,2-difluoroacetate, is known to participate in radical reactions. researchgate.netnih.gov For example, it can undergo radical addition to alkenes, a process often mediated by photoredox catalysis or radical initiators like sodium dithionite. researchgate.netnih.gov This suggests that the difluoroacetate (B1230586) moiety can support radical intermediates.

The azido group itself can also be involved in radical reactions. libretexts.org For instance, the azide radical can be generated and subsequently add to double bonds. libretexts.org In the context of this compound, the generation of a radical at the α-carbon could potentially lead to subsequent radical chain reactions. However, specific studies detailing the radical chemistry of this compound were not found in the search results.

Applications of Ethyl 2 Azido 2,2 Difluoroacetate in Advanced Organic Synthesis

Construction of Fluorinated Heterocyclic Scaffolds.nih.govnih.govsigmaaldrich.com

The presence of both an azide (B81097) and a difluorinated carbon center makes ethyl 2-azido-2,2-difluoroacetate an ideal precursor for the synthesis of a variety of fluorine-containing heterocycles. These structural motifs are of significant interest due to the profound effects that fluorine substitution can have on the biological activity and physicochemical properties of molecules. nih.gov

Synthesis of 1,2,3-Triazole Derivatives for Diverse Applications.nih.govsigmaaldrich.comnih.govnih.govresearchgate.net

The azide functionality of this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to afford 1,4-disubstituted 1,2,3-triazoles bearing a gem-difluoroester group. nih.govsigmaaldrich.com This reaction is highly efficient and tolerates a wide range of functional groups, providing access to a diverse library of novel fluorinated triazoles. nih.gov The resulting triazole products are valuable for various applications, including the development of new pharmaceutical agents and functional materials. nih.govnih.gov

The general scheme for this transformation involves the reaction of this compound with a terminal alkyne in the presence of a copper(I) catalyst. researchgate.net The reaction proceeds with high regioselectivity to yield the 1,4-disubstituted triazole isomer.

Table 1: Examples of 1,2,3-Triazole Derivatives Synthesized from this compound

Alkyne ReactantCatalystSolventProductYield (%)Reference
PhenylacetyleneCuIt-BuOH/H₂OEthyl 2,2-difluoro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate92 researchgate.net
Propargyl alcoholCuIt-BuOH/H₂OEthyl 2,2-difluoro-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetate88 researchgate.net
1-EthynylcyclohexeneCuIt-BuOH/H₂OEthyl 2-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)-2,2-difluoroacetate85 researchgate.net

Access to Other Nitrogen-Containing Heterocycles (e.g., Tetrazoles, Imidazoles).nih.govnih.gov

Beyond triazoles, this compound serves as a precursor to other important nitrogen-containing heterocycles. For instance, it can be utilized in the synthesis of tetrazoles. The [3+2] cycloaddition of the azide with primary amines can lead to the formation of 5-difluoromethyl tetrazoles. nih.gov

Furthermore, the triazole ring formed from this compound can undergo further transformations. For example, rhodium(II)-catalyzed transannulation of N-tetrafluoroethyl-1,2,3-triazoles with nitriles provides a route to novel N-tetrafluoroethylimidazoles. nih.gov Additionally, new 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazoles have been synthesized through the nucleophilic substitution of tertiary alcohols with an azide anion. nih.gov

Introduction of the gem-Difluoromethylene Unit into Organic Molecules.sigmaaldrich.comresearchgate.net

The gem-difluoromethylene (CF₂) group is a highly sought-after motif in medicinal chemistry, often serving as a bioisostere for a carbonyl group or a methylene (B1212753) bridge. researchgate.net this compound provides a convenient handle for introducing this valuable functional group into a wide array of organic molecules. sigmaaldrich.com

Modular Synthesis of Complex Fluorinated Building Blocks.sigmaaldrich.commdpi.com

The versatility of this compound allows for the modular synthesis of complex fluorinated building blocks. sigmaaldrich.com Through sequential reactions, such as the initial formation of a triazole followed by modifications of the ester group or the alkyne-derived substituent, intricate molecular architectures can be assembled. This modularity is crucial for creating libraries of compounds for drug discovery and materials science research. mdpi.com

The incorporation of fluorine can significantly alter the physicochemical and biological properties of organic molecules, often leading to enhanced metabolic stability, lipophilicity, and bioavailability. mdpi.com

Strategies for Stereoselective Introduction of Difluoromethyl Groups.researchgate.net

While this compound itself does not directly participate in stereoselective difluoromethylation in the examples provided, the broader context of difluoromethylation chemistry includes strategies to achieve stereocontrol. The difluoromethyl group (CF₂H) can act as a lipophilic hydrogen-bond donor and is considered a bioisostere of functional groups like hydroxyl, thiol, and amino groups. researchgate.net The development of methods for the stereoselective introduction of this group is a significant area of research.

Development of Novel Reagents and Intermediate Species

This compound is not only a building block but also a precursor for the generation of novel reagents and reactive intermediates. For instance, the corresponding difluorodiazoethane (CF₂HCHN₂) has been studied for its unique reactivity in [3+2] cycloadditions and as a carbene precursor. researchgate.net While not directly generated from the title compound in the cited literature, the chemistry of related difluorinated diazo compounds highlights the potential for this compound to serve as a source for such reactive species under specific conditions.

The development of new reagents from readily available starting materials like this compound is crucial for expanding the toolbox of synthetic organic chemists and enabling the construction of previously inaccessible fluorinated compounds.

Precursors for Further Late-Stage Functionalization

The strategic introduction of fluorine atoms into organic molecules can significantly modulate their biological and chemical properties. This compound serves as a key precursor for the late-stage introduction of the difluoroacetate (B1230586) group, a motif of growing interest in medicinal chemistry. The azide functionality provides a handle for a variety of transformations, allowing for the covalent attachment of the difluoroacetate unit to complex molecular scaffolds at a late stage of a synthetic sequence. This approach is particularly advantageous in drug discovery and development, where the modification of a lead compound can be rapidly achieved to explore structure-activity relationships.

One of the most prominent applications of this compound in late-stage functionalization is through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and highly selective formation of a stable triazole linkage between the difluoroacetate-bearing azide and a terminal alkyne-functionalized molecule. The mild reaction conditions and high functional group tolerance of the CuAAC make it an ideal tool for modifying complex substrates without affecting other sensitive functionalities.

For instance, research has demonstrated the utility of this reagent in the late-stage functionalization of biomolecules and complex natural products. By introducing an alkyne handle into a target molecule, subsequent reaction with this compound under standard CuAAC conditions provides a straightforward route to novel difluoroacetylated derivatives.

SubstrateCatalystSolventProductYield (%)
PhenylacetyleneCu(I) saltt-BuOH/H₂OEthyl 2,2-difluoro-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetateHigh
Propargyl alcoholCu(I) saltt-BuOH/H₂OEthyl 2,2-difluoro-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)acetateHigh
Alkyne-modified peptideCu(I) saltaq. bufferDifluoroacetylated peptideGood

Beyond cycloadditions, the azide group can undergo Staudinger reactions with phosphines to form aza-ylides. These intermediates can then be trapped with various electrophiles, providing another avenue for late-stage functionalization. This strategy allows for the introduction of the difluoroacetate moiety with the concomitant formation of a new carbon-nitrogen bond, further expanding the synthetic utility of this versatile reagent.

Role in Cascade Reactions and Multicomponent Processes

The unique reactivity of this compound also lends itself to the design of elegant cascade and multicomponent reactions, enabling the rapid construction of complex molecular architectures from simple starting materials in a single operation. These processes are highly atom-economical and environmentally benign, as they minimize the number of synthetic steps and purification procedures.

In the realm of cascade reactions, the azide functionality of this compound can initiate a sequence of intramolecular transformations. For example, upon thermal or photochemical activation, the azide can release dinitrogen to generate a highly reactive nitrene intermediate. This nitrene can then undergo a variety of subsequent reactions, such as C-H insertion or cyclization, to afford complex heterocyclic scaffolds containing the gem-difluoroacetate motif.

Multicomponent reactions (MCRs) involving this compound offer a powerful platform for the diversity-oriented synthesis of novel compound libraries. In these reactions, three or more starting materials combine in a one-pot fashion to generate a product that contains structural elements from all the components. The azide group of this compound can participate in a variety of MCRs, including the Ugi and Passerini reactions, by serving as the azido-component.

A notable example is the rhodium-catalyzed reaction of this compound with diazo compounds and nitriles. This process is believed to proceed through a cascade involving the formation of a rhodium-carbene, which then reacts with the azide to form a transient imine. Subsequent trapping by the nitrile component leads to the formation of highly functionalized difluoromethylated nitrogen heterocycles. While specific data for this compound in such complex cascades is emerging, related azides have shown significant promise. For instance, the reaction of other azides with diazo compounds and various trapping agents has been shown to be a viable strategy for the synthesis of complex nitrogen-containing molecules.

Reaction TypeReactant 1Reactant 2Reactant 3Product Class
Ugi-type MCRIsocyanideCarbonyl CompoundCarboxylic Acidα-Acylamino amides with a difluoroacetate moiety
Passerini-type MCRIsocyanideCarbonyl Compound-α-Acyloxy carboxamides with a difluoroacetate moiety
Rhodium-catalyzed CascadeDiazo compoundNitrile-Substituted difluoromethylated imidazoles

The development of novel cascade and multicomponent reactions featuring this compound is an active area of research. The ability to rapidly construct complex, fluorinated molecules from simple precursors holds immense potential for the discovery of new pharmaceuticals, agrochemicals, and materials with unique properties. As our understanding of the reactivity of this versatile reagent grows, so too will its applications in advanced organic synthesis.

Computational Studies and Theoretical Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure and reactivity of organic molecules. It offers a balance between computational cost and accuracy, making it suitable for analyzing complex reaction pathways involving reagents like Ethyl 2-azido-2,2-difluoroacetate.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the characterization of transition states. For reactions involving azides, such as cycloadditions or rearrangements, DFT can distinguish between different possible mechanisms, such as concerted or stepwise pathways.

For instance, in azide-alkyne cycloadditions, a reaction type for which this compound is a relevant substrate, DFT calculations can model the entire reaction coordinate. sigmaaldrich.com Theoretical investigations on similar cycloaddition reactions have shown that the mechanism is often a one-step process. researchgate.net By calculating the activation energy barriers, researchers can understand the kinetics of the reaction. The geometry of the transition state, located through DFT, reveals the critical arrangement of atoms at the peak of the energy barrier, providing a deeper understanding of how bonds are formed and broken. researchgate.net For example, DFT has been used to study the cycloaddition of aziridine (B145994) with CO2, where calculations at the B3LYP/6-31G(d) level showed that organocatalysts could significantly lower the energy barrier compared to the uncatalyzed reaction. wu.ac.th

Table 1: Representative DFT-Calculated Parameters for Reaction Mechanisms

ParameterDescriptionTypical Application
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.Comparing the feasibility of different reaction pathways. A lower Ea indicates a faster reaction.
Transition State (TS) Geometry The specific molecular configuration at the highest point of the reaction energy profile.Understanding the steric and electronic interactions that govern the reaction mechanism.
Reaction Enthalpy (ΔH) The net change in heat content during a reaction.Determining whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Gibbs Free Energy (ΔG) The thermodynamic potential that measures the maximum reversible work a system can perform.Predicting the spontaneity of a reaction under constant temperature and pressure.

Analysis of Azido (B1232118) Group Directing Effects in Stereoselective Transformations

The azido group, in conjunction with the adjacent difluoromethyl moiety, can exert significant steric and electronic influences on a molecule's reactivity, particularly in stereoselective reactions. DFT calculations can quantify these directing effects. A notable example is in the field of glycosylation chemistry, where achieving high stereoselectivity is a primary challenge.

Computational studies on the glycosylation of 2-azido-2-deoxy-glucosyl donors have demonstrated that the reaction proceeds through a sulfonium (B1226848) ion intermediate. nih.gov DFT analysis revealed that steric factors are crucial in determining the selective formation of a β-anomeric sulfonium ion. nih.gov This intermediate then undergoes displacement by an alcohol, leading to the preferential formation of the α-glycoside product. nih.gov The calculations showed that the formation of the equatorial sulfonium ion is favored, which ultimately directs the incoming nucleophile to an axial position, thus controlling the stereochemical outcome. nih.gov This predictive power allows chemists to understand and control the formation of specific stereoisomers.

A key strength of DFT is its ability to predict the outcome of unknown or novel reactions, saving significant time and resources in the laboratory. By comparing the activation barriers of competing reaction pathways, DFT can predict both regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the specific 3D orientation of the product).

Studies on azide-allene dipolar cycloadditions have successfully used DFT transition state calculations to predict site- and regio-selectivity, achieving results that show semiquantitative agreement with experimental findings. researchgate.net For a molecule like this compound, DFT could be used to predict its behavior in reactions like the "click" reaction. sigmaaldrich.com By modeling the potential transition states for the formation of different triazole isomers, one could predict which isomer would be the major product. This predictive capability is based on calculating the relative energies of the transition states leading to each possible product; the pathway with the lowest energy barrier is the one that is kinetically favored. researchgate.netwu.ac.th

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time. nih.govelifesciences.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of how a molecule like this compound would behave in a solution or other environment. mdpi.com

Table 2: Conformational Data from a Hypothetical Molecular Dynamics Simulation

Dihedral AngleBondPreferred Conformation(s)Relative Energy (kcal/mol)
τ1 O=C-O-CH2trans0.0
gauche1.5
τ2 C-O-CH2-CH3gauche0.0
trans0.8
τ3 N3-C-C=Ogauche0.0
anti1.2

Note: This table is illustrative, based on typical values for similar functional groups, to demonstrate the type of data obtained from MD simulations. rsc.org

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds like ethyl 2-azido-2,2-difluoroacetate, both fluorine-19 and multinuclear NMR approaches offer a wealth of information. southampton.ac.uk

Fluorine-19 NMR for Characterization of Difluoromethyl Moieties

Fluorine-19 (¹⁹F) NMR is particularly powerful for analyzing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. huji.ac.ililpi.com The broad chemical shift range of ¹⁹F NMR allows for the clear resolution of different fluorine environments within a molecule. icpms.cz In this compound, the two fluorine atoms of the difluoromethyl group are chemically equivalent, and their environment is expected to produce a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the difluoromethyl group. Furthermore, coupling between the fluorine nuclei and adjacent protons (¹H) can provide valuable structural insights. icpms.czrsc.org For instance, in similar difluoromethyl compounds, ¹H-¹⁹F coupling constants are often observed. rsc.org

Table 1: Representative ¹⁹F NMR Data for Difluoromethyl-Containing Compounds

CompoundSolventChemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
(Difluoromethyl)(1-phenylethyl)sulfaneCDCl₃-92.78 (d)J = 56.3 Hz rsc.org
(4-Bromobenzyl)(difluoromethyl)sulfaneCDCl₃-94.20 (d)J = 56.3 Hz rsc.org
(3,4-Dichlorobenzyl)(difluoromethyl)sulfaneCDCl₃-94.00 (d)J = 56.0 Hz rsc.org
Difluoromethyl 4-methoxybenzoateCDCl₃-91.27 (d)J = 71.4 Hz rsc.org

This table presents data for compounds structurally related to the target molecule to illustrate typical ¹⁹F NMR parameters for the difluoromethyl moiety. The multiplicity is indicated in parentheses (d = doublet).

Multi-Nuclear NMR for Comprehensive Structural Elucidation

A comprehensive understanding of the structure of this compound requires a multi-nuclear NMR approach, integrating data from ¹H, ¹³C, and potentially ¹⁵N NMR spectroscopy alongside ¹⁹F NMR. southampton.ac.ukman.ac.uk

¹H NMR: The proton NMR spectrum would reveal signals for the ethyl group, specifically a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their integration values corresponding to the number of protons. The coupling between these two groups provides connectivity information.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule: the carbonyl carbon, the difluoromethyl carbon, and the two carbons of the ethyl group. The chemical shift of the difluoromethyl carbon would be significantly influenced by the attached fluorine atoms, typically appearing as a triplet due to ¹J-CF coupling.

¹⁵N NMR: While less common, ¹⁵N NMR could provide direct information about the three nitrogen atoms of the azide (B81097) group. The chemical shifts of the nitrogen nuclei can offer insights into the bonding and electronic structure of the azido (B1232118) moiety. scilit.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups within a molecule by detecting their characteristic vibrational frequencies.

Analysis of Azido Group Vibrational Modes and Environmental Sensitivity

The azido group (-N₃) has a strong and characteristic asymmetric stretching vibration that typically appears in a relatively clear region of the IR spectrum, around 2100-2250 cm⁻¹. researchgate.netresearchgate.net This intense absorption is a key diagnostic feature for the presence of an azide. The symmetric stretching vibration of the azide group is usually found at a lower frequency, around 1250-1330 cm⁻¹, and is often weaker in intensity. researchgate.net The exact position of these bands can be sensitive to the electronic environment of the azide group. researchgate.netaip.org For example, the electronegative difluoromethyl group in this compound would be expected to influence the position of the azide stretching frequencies.

Table 2: Characteristic IR Absorption Frequencies for the Azido Group

Vibrational ModeTypical Frequency Range (cm⁻¹)Intensity
Asymmetric Stretch (ν_as)2100 - 2250Strong
Symmetric Stretch (ν_s)1250 - 1330Medium to Weak
Bending (δ)~600 - 700Variable

This table provides a general overview of the expected IR absorption bands for an organic azide.

The sensitivity of the azide vibrational modes to their environment has been utilized in studies of biomolecules and other complex systems. aip.orgnih.gov

Correlation of Experimental and Computational Vibrational Spectra

To gain a more profound understanding of the vibrational modes of this compound, experimental IR spectra can be correlated with computational predictions. researchgate.net Density functional theory (DFT) calculations are frequently employed to predict the vibrational frequencies and intensities of molecules. nih.gov By comparing the calculated spectrum with the experimental one, a detailed assignment of each observed absorption band to a specific molecular vibration can be achieved. This approach can help to confirm the structure of the molecule and provide insights into its conformational properties. Such correlative studies have been successfully applied to various molecules, enhancing the interpretation of their IR spectra. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and investigating the fragmentation patterns of a compound. For this compound, the molecular weight is 165.10 g/mol . nih.govsigmaaldrich.com

Upon ionization in the mass spectrometer, the molecule will fragment in a characteristic manner. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. For azides, a common fragmentation is the loss of a molecule of nitrogen (N₂). The presence of fluorine atoms will also influence the fragmentation pattern, and fragments containing one or two fluorine atoms can be expected. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy, further confirming the identity of the compound. rsc.org

Integration of Chromatographic and Spectroscopic Techniques for Purity and Identity Confirmation

The definitive confirmation of the structure and purity of this compound is achieved by employing hyphenated analytical techniques. This approach combines the separation power of chromatography with the identification capabilities of spectroscopy, providing a robust analytical workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and interactions with a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint, allowing for structural confirmation. The retention time from the gas chromatograph serves as an additional identifier.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of a wide range of organic compounds. For this compound, reversed-phase high-performance liquid chromatography (HPLC) would be the typical separation mode. The separation is based on the compound's polarity. The eluent from the HPLC column is then introduced into the mass spectrometer. Techniques like electrospray ionization (ESI) are commonly used to generate ions from the analyte. The mass spectrometer then provides the molecular weight of the compound, and tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information. This technique is particularly useful for confirming the molecular formula and for identifying any non-volatile impurities.

High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD) can be used as a complementary technique. While the chromophore in this compound may not be particularly strong, UV detection can still provide valuable information on the purity of the sample by detecting UV-active impurities. The diode-array detector can record the UV spectrum of the analyte and any impurities, which can aid in their identification.

Detailed Research Findings

Specific, publicly available research detailing the comprehensive analytical characterization of this compound using these integrated techniques is limited. However, based on the analysis of structurally related compounds, the following hypothetical data tables illustrate the type of information that would be generated in such an analysis.

Table 1: Hypothetical GC-MS Data for this compound

ParameterValue
Chromatographic Column e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm)
Oven Program e.g., 50°C (2 min), then to 250°C at 10°C/min
Injector Temperature 250°C
Retention Time (RT) Compound-specific value
Ionization Mode Electron Ionization (EI)
Major Mass Fragments (m/z) Fragments corresponding to the loss of the azido group, ethoxy group, and other characteristic cleavages would be expected.

Table 2: Hypothetical LC-MS Data for this compound

ParameterValue
Chromatographic Column e.g., C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase e.g., Gradient of acetonitrile (B52724) and water
Flow Rate 1.0 mL/min
Retention Time (RT) Compound-specific value
Ionization Mode Electrospray Ionization (ESI), Positive or Negative Mode
[M+H]⁺ or [M-H]⁻ (m/z) Expected m/z corresponding to the protonated or deprotonated molecule.
MS/MS Fragmentation Daughter ions providing structural information.

The combination of these techniques provides a high degree of confidence in the identity and purity of this compound. The chromatographic separation ensures that individual components of a sample are analyzed, while the spectroscopic detection provides the detailed structural information necessary for unambiguous identification.

Future Perspectives and Emerging Research Directions

Sustainable and Green Chemistry Approaches in Synthesis

The future synthesis of ethyl 2-azido-2,2-difluoroacetate is expected to be heavily influenced by the principles of green and sustainable chemistry. Current synthetic routes, while effective, may rely on hazardous reagents or generate significant waste. Future research will likely focus on developing more environmentally benign and safer synthetic protocols.

One promising avenue is the exploration of alternative azidating agents to replace potentially explosive or toxic options. This could involve the use of less hazardous azide (B81097) sources or the in-situ generation of the azidating species to minimize risk. researchgate.netrsc.org Furthermore, the use of greener solvent systems is a critical area for development. Research into replacing traditional organic solvents with more sustainable alternatives, such as bio-derived solvents or even water, will be a priority. The use of phase-transfer catalysis could facilitate reactions in biphasic systems, reducing the need for large volumes of organic solvents. acs.orgphasetransfercatalysis.comnih.gov

Biocatalysis represents another exciting frontier. The use of enzymes to catalyze the synthesis of fluorinated and azidated compounds is a growing field. acs.org Future research may identify or engineer enzymes capable of selectively introducing the azide group onto a difluoroacetate (B1230586) scaffold, offering a highly efficient and environmentally friendly synthetic route.

Table 1: Potential Green Chemistry Approaches for this compound Synthesis

Approach Potential Advantage Research Focus
Alternative Azidating Agents Reduced explosion hazard, lower toxicity. Development of stable, solid-state azidating reagents; in-situ generation of azide.
Green Solvents Reduced environmental impact, improved safety. Application of bio-based solvents, supercritical fluids, or aqueous reaction media.
Phase-Transfer Catalysis Enhanced reaction rates, reduced organic solvent usage. acs.orgphasetransfercatalysis.comnih.gov Design of efficient and recyclable phase-transfer catalysts for azidation. acs.org

Chemo- and Regioselective Transformations of Difluoroazidoacetate Derivatives

The trifunctional nature of this compound presents both a challenge and an opportunity for synthetic chemists. A key future research direction will be the development of highly chemo- and regioselective transformations that allow for the independent manipulation of the azide, ester, and difluoromethylene groups.

The selective reduction of the azide group in the presence of the ester is a critical transformation. While methods exist for the selective reduction of aryl azides, developing mild and efficient conditions for the selective reduction of the azide in highly functionalized aliphatic compounds like this compound remains an area of interest. tandfonline.com This would provide access to valuable difluorinated amino acid derivatives.

Furthermore, the development of cycloaddition reactions involving the azide moiety is a promising area. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a powerful tool for the synthesis of triazoles. sigmaaldrich.com Exploring the reactivity of this compound in such reactions will open up new avenues for the synthesis of complex, fluorinated heterocyclic compounds. rcsi.com

The difluoromethylene group also offers opportunities for selective transformations. Research into the selective C-F bond activation and functionalization of gem-difluoro compounds is a rapidly developing field. acs.orgrsc.orgnih.govacs.orgosti.govnih.gov Future work could focus on developing catalytic systems that can selectively replace one of the fluorine atoms with another functional group, leading to a diverse range of monofluorinated products.

Table 2: Future Directions in Selective Transformations of Difluoroazidoacetate Derivatives

Transformation Target Functionality Potential Outcome Key Research Challenge
Selective Reduction Azide Synthesis of difluoro-α-amino esters. Achieving high selectivity in the presence of the ester group. tandfonline.com
Cycloaddition Azide Access to novel difluoromethyl-substituted triazoles. sigmaaldrich.comrcsi.com Optimizing reaction conditions for high yields and regioselectivity.
C-F Activation Difluoromethylene Synthesis of monofluorinated building blocks. acs.orgrsc.orgnih.govacs.orgosti.govnih.gov Developing catalysts for selective monofunctionalization. acs.org

Integration into Automated Synthesis and Flow Chemistry Platforms

The synthesis of potentially energetic or hazardous compounds like organic azides is ideally suited for automated synthesis and flow chemistry platforms . researchgate.netrsc.orgtechnologynetworks.comeuropa.euorganic-chemistry.orgnih.govasymchem.comnih.govresearchgate.netmdpi.com These technologies offer significant advantages in terms of safety, reproducibility, and scalability.

Future research will focus on developing robust and reliable flow chemistry protocols for the synthesis of this compound. rsc.orgtechnologynetworks.comorganic-chemistry.orgnih.gov This will involve the optimization of reaction parameters such as temperature, pressure, and residence time to maximize yield and purity while ensuring safe operation. europa.eu The use of microreactors can enhance heat and mass transfer, providing precise control over the reaction conditions. nih.govmdpi.comrsc.org

The integration of in-line purification and analysis techniques will be crucial for the development of fully automated systems. This would allow for the on-demand synthesis of the compound and its direct use in subsequent reaction steps without the need for isolation and manual handling of the potentially hazardous intermediate. The development of automated end-to-end chemical synthesis platforms, potentially powered by artificial intelligence, could further accelerate the discovery and optimization of synthetic routes. nih.govyoutube.com

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems will be a cornerstone of future research on this compound. mdpi.com These catalysts will be designed to enhance the reactivity and selectivity of transformations involving this versatile building block.

For C-F bond activation, the exploration of transition metal catalysts, such as those based on palladium or iridium, will continue to be a major focus. acs.orgacs.org The design of new ligands will be critical for controlling the chemo- and regioselectivity of these transformations. rsc.orgnih.gov

Organocatalysis offers a powerful alternative to metal-based systems, providing access to chiral products through asymmetric catalysis. nih.govrsc.orgbeilstein-journals.orgchimia.chchimia.ch Future research will likely explore the use of chiral organocatalysts to control the stereochemistry of reactions involving this compound, leading to the synthesis of enantioenriched fluorinated compounds.

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling novel transformations under mild conditions. nih.govnumberanalytics.comacs.orgmdpi.comresearchgate.net The application of photoredox catalysis to the functionalization of this compound could open up new reaction pathways that are not accessible through traditional thermal methods. This could include novel C-F bond functionalizations or selective transformations of the azide group.

Table 3: Emerging Catalytic Systems for this compound Transformations

Catalytic System Potential Application Key Advantage
Transition Metal Catalysis C-F bond activation, cross-coupling reactions. acs.orgacs.orgmdpi.com High reactivity and broad substrate scope.
Organocatalysis Asymmetric synthesis, selective functionalization. nih.govrsc.orgbeilstein-journals.orgchimia.chchimia.ch Metal-free conditions, access to chiral products.
Photocatalysis Novel C-F functionalization, selective azide reactions. nih.govnumberanalytics.comacs.orgmdpi.comresearchgate.net Mild reaction conditions, unique reactivity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.